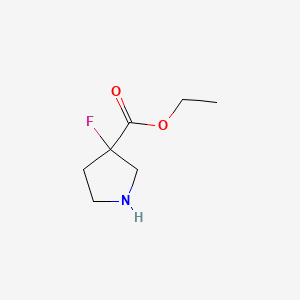
Ethyl 3-fluoropyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoropyrrolidine-3-carboxylate (CAS No 1955554-56-9) is a chemical compound with the molecular formula C₉H₁₆FNO₂ It belongs to the class of pyrrolidine derivatives and contains an ethyl ester group
Métodos De Preparación
Synthetic Routes:: There are several synthetic routes to prepare Ethyl 3-fluoropyrrolidine-3-carboxylate. One common method involves the reaction of 3-fluoropyrrolidine with ethyl chloroformate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3-fluoropyrrolidine, ethyl chloroformate
- Solvent: Organic solvent (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield improvement are crucial for efficient manufacturing.
Análisis De Reacciones Químicas
Ethyl 3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.
Substitution: The fluorine atom can be substituted with other functional groups.
- Hydrolysis: Acidic or basic conditions (e.g., NaOH, HCl)
- Reduction: Sodium borohydride (NaBH₄), hydrogenation catalysts
- Substitution: Appropriate nucleophiles (e.g., amines, alkoxides)
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the alcohol derivative.
Aplicaciones Científicas De Investigación
Ethyl 3-fluoropyrrolidine-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development.
Agrochemicals: Potential use in pesticide or herbicide synthesis.
Materials Science: Incorporation into polymers or materials with specific properties.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It could interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H12FNO2 |
|---|---|
Peso molecular |
161.17 g/mol |
Nombre IUPAC |
ethyl 3-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5H2,1H3 |
Clave InChI |
SHGPCCNJLQAFHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCNC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)







![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)



